molecular formula C8H9F3N4O4 B1191849 SRN-927

SRN-927

Numéro de catalogue: B1191849
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD this compound specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

Applications De Recherche Scientifique

Treatment of Metastatic Breast Cancer

SRN-927 has been primarily evaluated for its efficacy in treating metastatic estrogen receptor-positive breast cancer, particularly in cases resistant to traditional therapies such as tamoxifen.

  • Clinical Trials : In clinical settings, this compound has demonstrated significant antitumor activity in patients with metastatic ER-positive breast cancer. It was shown to induce tumor regression in preclinical models resistant to tamoxifen .
  • Efficacy in Xenograft Models : In xenograft studies, this compound exhibited a high degree of efficacy, achieving up to 97% degradation efficacy of ER-alpha in tamoxifen-resistant models. This was associated with robust tumor regression compared to other SERDs like fulvestrant .

Comparison with Other SERDs

In comparative studies, this compound has outperformed other SERDs such as GDC-0810 and fulvestrant in specific contexts:

CompoundTumor Regression EfficacyNotes
This compound97%Superior performance in tamoxifen-resistant models
GDC-0810ModerateEffective but less potent than this compound
FulvestrantModestRequired higher doses for effectiveness

Case Study 1: Tamoxifen-resistant Breast Cancer

In a study involving a tamoxifen-resistant xenograft model (TamR1), treatment with this compound resulted in significant tumor regressions compared to control treatments. The study highlighted that while tamoxifen stimulated tumor growth, this compound effectively inhibited this growth, showcasing its potential as a therapeutic option for patients who have developed resistance to standard treatments .

Case Study 2: Patient-Derived Xenograft Models

Research utilizing patient-derived xenograft models confirmed the effectiveness of this compound. In these models, this compound induced a marked reduction in ER-alpha protein levels and target gene transcription associated with estrogen signaling pathways. This outcome was consistent across various ER-positive models, reinforcing the compound's role as an effective SERD .

Safety Profile

This compound has been evaluated for its safety profile in clinical trials. Preliminary results indicate that it possesses a favorable safety margin with manageable side effects compared to traditional therapies. Notably, it has shown selectivity for the estrogen receptor with minimal off-target effects, making it a promising candidate for further development .

Propriétés

Formule moléculaire

C8H9F3N4O4

Apparence

Solid powder

Synonymes

SRN927;  SRN 927;  SRN-927.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.